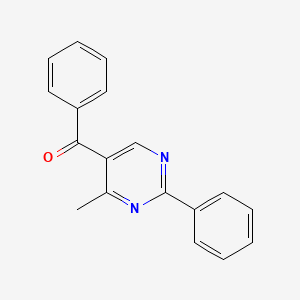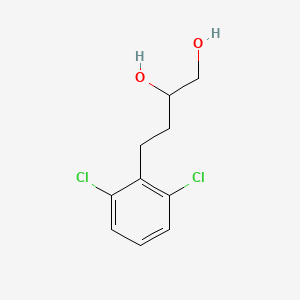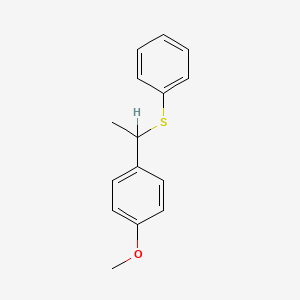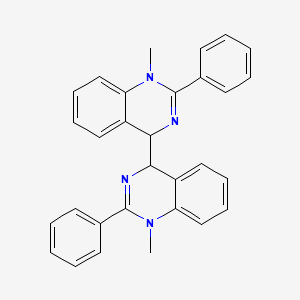
1,1'-Dimethyl-2,2'-diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is a complex organic compound with a unique structure that includes two phenyl groups and a tetrahydroquinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl: A simpler compound with two phenyl groups connected by a single bond.
2,2’-Dimethoxy-1,2-diphenylethanone: A compound with similar structural features but different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is unique due to its tetrahydroquinazoline core and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
60538-89-8 |
|---|---|
Molekularformel |
C30H26N4 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
1-methyl-4-(1-methyl-2-phenyl-4H-quinazolin-4-yl)-2-phenyl-4H-quinazoline |
InChI |
InChI=1S/C30H26N4/c1-33-25-19-11-9-17-23(25)27(31-29(33)21-13-5-3-6-14-21)28-24-18-10-12-20-26(24)34(2)30(32-28)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |
InChI-Schlüssel |
UMVHCMZIGXXAGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(N=C1C3=CC=CC=C3)C4C5=CC=CC=C5N(C(=N4)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


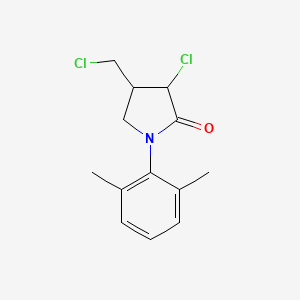
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
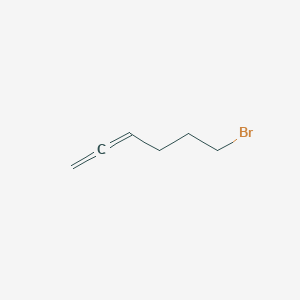

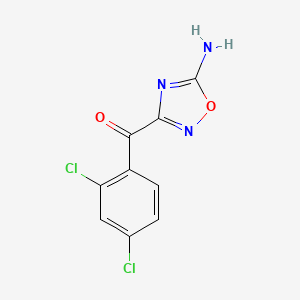

![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
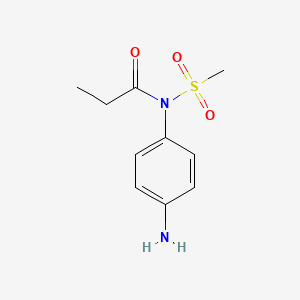

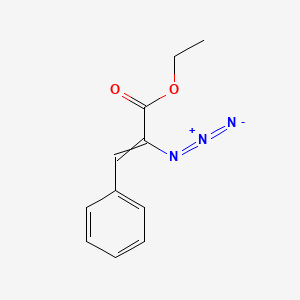
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
